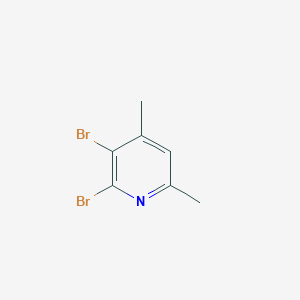

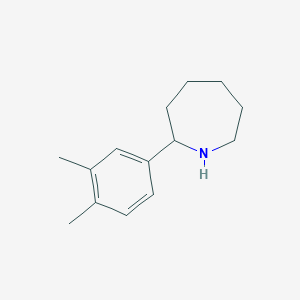

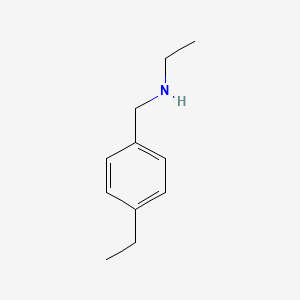

![molecular formula C9H8FNO2S B1309453 3-[(4-Fluorophenyl)sulfonyl]propanenitrile CAS No. 890091-73-3](/img/structure/B1309453.png)

3-[(4-Fluorophenyl)sulfonyl]propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(4-Fluorophenyl)sulfonyl]propanenitrile is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds and functional groups that can provide insight into the properties and reactivity of similar sulfonyl and nitrile-containing compounds. For instance, the luminescent properties of di[4-(4-diphenylaminophenyl)phenyl]sulfone (DAPSF) suggest that the sulfonyl group can play a significant role in the optical properties of related compounds . Additionally, the synthesis of sulfonamides and carbamates from a fluorinated aniline derivative indicates that the presence of a fluorine atom on the aromatic ring can influence the reactivity and biological activity of these compounds .

Synthesis Analysis

The synthesis of related compounds, such as sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, involves the use of substituted aryl sulfonyl chlorides and chloroformates . This suggests that similar methods could potentially be applied to synthesize 3-[(4-Fluorophenyl)sulfonyl]propanenitrile, using appropriate sulfonyl chlorides and nitrile precursors under neat conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[(4-Fluorophenyl)sulfonyl]propanenitrile can be elucidated using spectroscopic techniques such as IR, NMR (1H and 13C), and mass spectrometry . These methods provide detailed information about the functional groups present and the overall molecular architecture.

Chemical Reactions Analysis

The chemical reactivity of sulfonyl-containing compounds is highlighted in the synthesis of sulfonated polytriazoles, where a diazide monomer reacts with an alkyne to form a polytriazole . This indicates that sulfonyl groups can participate in various chemical reactions, including click chemistry, which could be relevant for further functionalization of 3-[(4-Fluorophenyl)sulfonyl]propanenitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-containing compounds can vary widely. For example, the sulfonated polytriazoles exhibit high molecular weights, good solubility, and film-forming capabilities, along with high thermal and chemical stabilities . These properties are crucial for their application as proton exchange membranes. Similarly, the sulfonyl group in 3-[(4-Fluorophenyl)sulfonyl]propanenitrile may confer specific physical and chemical properties that could be exploited in various applications.

Applications De Recherche Scientifique

Fuel Cell Applications

A significant area of application for sulfonated polymers, incorporating fluorenyl groups and fluoroaromatic compounds, lies in fuel cell technology. For instance, sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups have been synthesized, showing promising properties as proton exchange membranes for fuel cells. These membranes exhibit higher proton conductivity and mechanical properties compared to Nafion, suggesting their potential for improving fuel cell performance (Bae, Miyatake, & Watanabe, 2009).

Proton Exchange Membranes

Research into sulfonated poly(arylene ether sulfone)s with side-chain grafting units has led to the development of comb-shaped sulfonated polymers. These materials demonstrate high proton conductivity and are characterized as excellent candidates for polyelectrolyte membrane materials in fuel cell applications. The ability to modulate proton conductivity through structural variations in these polymers underlines their significance in advancing proton exchange membrane technology (Kim, Robertson, & Guiver, 2008).

Advanced Polymer Materials

The synthesis and properties of sulfonated polytriazoles from new fluorinated diazide monomers have been explored, revealing their excellent thermal and chemical stabilities, low water uptake, and high mechanical properties. These materials exhibit good solubility and film-forming capabilities, making them suitable as proton exchange membranes with potential applications in medium-high temperature fuel cells (Singh et al., 2014).

Electrochemical Polymerization

Electrochemical oxidation of compounds related to 3-[(4-Fluorophenyl)sulfonyl]propanenitrile has been studied in the context of synthesizing electroactive polymers. Such polymers are synthesized from the electrochemical oxidation of thiophene derivatives in pure ionic liquids, indicating the role of these processes in developing materials with specific electrochemical properties (Naudin et al., 2002).

Propriétés

IUPAC Name |

3-(4-fluorophenyl)sulfonylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5H,1,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUZTXMDDQGYQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406284 |

Source

|

| Record name | 3-[(4-fluorophenyl)sulfonyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Fluorophenyl)sulfonyl]propanenitrile | |

CAS RN |

890091-73-3 |

Source

|

| Record name | 3-[(4-fluorophenyl)sulfonyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

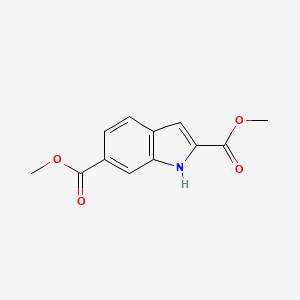

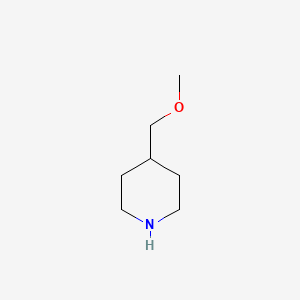

![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1309382.png)

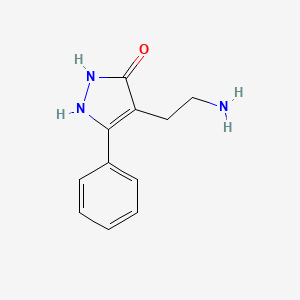

![N-[(2,6-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1309401.png)

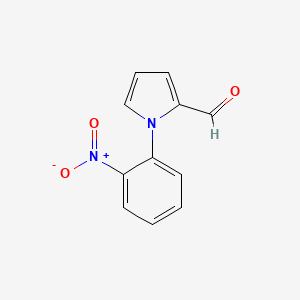

![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)